molecular formula C13H12N2O4S B12019951 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone CAS No. 401819-97-4

2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone

Cat. No.: B12019951
CAS No.: 401819-97-4
M. Wt: 292.31 g/mol
InChI Key: IDMKSHTVTAVCLQ-UHFFFAOYSA-N
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Description

2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2,4-dihydroxyphenyl group and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone typically involves multiple steps. One common method starts with the reaction of 2,4-dihydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-((2-(2,4-Dihydroxyphenyl)-2-oxoethyl)thio)-6-methyl-4(1H)-pyrimidinone is unique due to its thioether linkage and pyrimidinone ring structure. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

401819-97-4

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N2O4S/c1-7-4-12(19)15-13(14-7)20-6-11(18)9-3-2-8(16)5-10(9)17/h2-5,16-17H,6H2,1H3,(H,14,15,19)

InChI Key

IDMKSHTVTAVCLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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